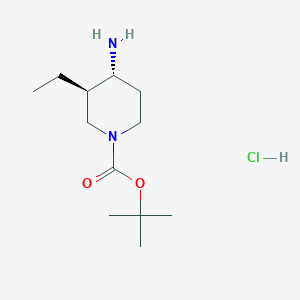
tert-butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride is a chemical compound that has garnered interest in various fields of research and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a piperidine ring. It is often used in synthetic chemistry due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride typically involves multiple steps. One common method includes the protection of the amino group, followed by the introduction of the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced techniques such as flow microreactors has been reported to enhance the synthesis process, making it more sustainable and efficient .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form hydroxylated products.
Reduction: The compound can undergo reduction reactions to modify the piperidine ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group typically yields primary alcohols .
Applications De Recherche Scientifique
tert-Butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of tert-butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The tert-butyl group and the amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- tert-Butyl (3R,4R)-4-hydroxypyrrolidin-3-ylcarbamate hydrochloride
- rac-tert-butyl N-[(3R,4R)-4-aminooxan-3-yl]carbamate hydrochloride
Uniqueness
What sets tert-butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride apart is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C12H25ClN2O2 |
|---|---|
Poids moléculaire |
264.79 g/mol |
Nom IUPAC |
tert-butyl (3R,4R)-4-amino-3-ethylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-5-9-8-14(7-6-10(9)13)11(15)16-12(2,3)4;/h9-10H,5-8,13H2,1-4H3;1H/t9-,10-;/m1./s1 |
Clé InChI |
ATIIJTOXSTUYQS-DHTOPLTISA-N |
SMILES isomérique |
CC[C@@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C.Cl |
SMILES canonique |
CCC1CN(CCC1N)C(=O)OC(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Chloromethyl)benzo[d]oxazole](/img/structure/B15132263.png)



![(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride](/img/structure/B15132295.png)






![6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B15132333.png)


